1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene
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Overview
Description
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a chemical compound characterized by a bromine atom and a tetrafluoro-2-methoxyethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene typically involves the bromination of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the tetrafluoro-2-methoxyethyl group followed by its introduction to the benzene ring. The process involves the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or bromide ions.
Reduction: The compound can be reduced to form bromine gas or other bromine-containing compounds.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromate (BrO3-) and bromide (Br-) ions.
Reduction: Bromine gas (Br2) and other bromine-containing compounds.
Substitution: Hydroxybenzene derivatives and aminobenzene derivatives.
Scientific Research Applications
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrafluoro-2-methoxyethyl group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.
Comparison with Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is unique compared to similar compounds due to its specific structural features. Some similar compounds include:
1-Bromo-2,2,2-trifluoroethylbenzene: Similar in having a bromine atom and a trifluoroethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar in having a bromine atom and a trifluoromethyl group.
Properties
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-9(13,14)8(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZLRMVHHJVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)Br)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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